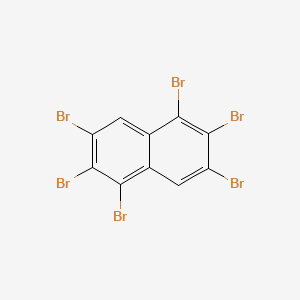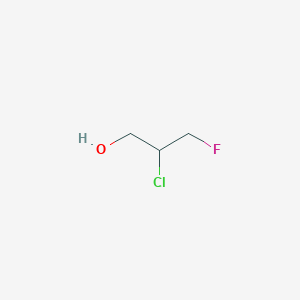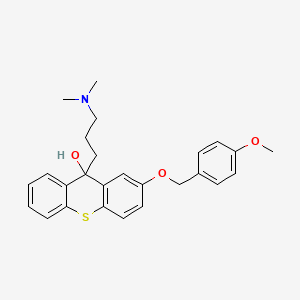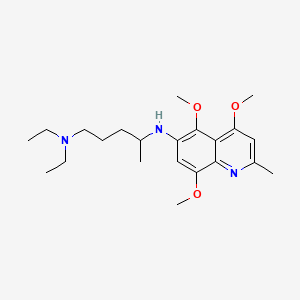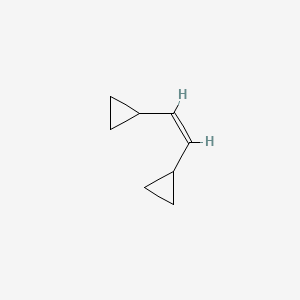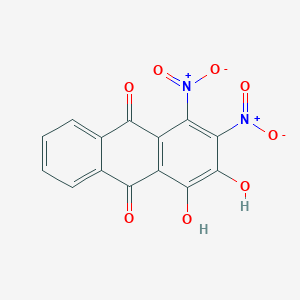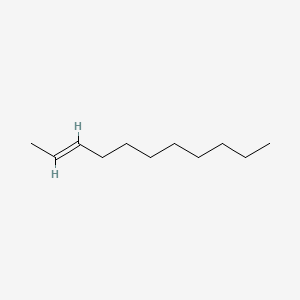
2-Undecene, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Undecene, (E)-: is an organic compound with the molecular formula C11H22 . It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond between the second and third carbon atoms in the chain. The “(E)” designation indicates that the compound has a trans configuration, meaning the hydrogen atoms attached to the double-bonded carbons are on opposite sides. .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Undecene, (E)- can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-undecanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures.
Elimination Reactions: Another method is the elimination of hydrogen halides from 2-undecyl halides using strong bases like potassium tert-butoxide.
Industrial Production Methods: Industrial production of 2-Undecene, (E)- often involves the catalytic dehydrogenation of alkanes. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms from undecane, resulting in the formation of the double bond .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Undecene, (E)- can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide.
Reduction: The compound can be reduced to undecane using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Addition Reactions: 2-Undecene, (E)- readily undergoes addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) to form dihalides and alkyl halides, respectively.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon.
Addition: Halogens (bromine, chlorine), hydrogen halides (hydrogen chloride, hydrogen bromide).
Major Products Formed:
Epoxides and Diols: From oxidation reactions.
Undecane: From reduction reactions.
Dihalides and Alkyl Halides: From addition reactions
Applications De Recherche Scientifique
2-Undecene, (E)- has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have shown that volatile organic compounds like 2-Undecene, (E)- can influence plant growth and microbial interactions.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Undecene, (E)- primarily involves its reactivity as an alkene. The double bond in its structure allows it to participate in various chemical reactions, such as addition and oxidation. These reactions often involve the interaction of the double bond with electrophiles or nucleophiles, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
2-Undecene, (Z)-: The cis isomer of 2-Undecene, (E)-, where the hydrogen atoms attached to the double-bonded carbons are on the same side.
1-Undecene: An isomer with the double bond at the first carbon position.
3-Undecene: An isomer with the double bond at the third carbon position.
Comparison:
2-Undecene, (E)- vs. 2-Undecene, (Z)-: The trans configuration of 2-Undecene, (E)- results in different physical properties, such as boiling point and density, compared to the cis isomer. The trans isomer is generally more stable due to less steric hindrance.
2-Undecene, (E)- vs. 1-Undecene and 3-Undecene: The position of the double bond affects the reactivity and the types of reactions the compound can undergo. .
Propriétés
Numéro CAS |
2244-02-2 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
(E)-undec-2-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3+ |
Clé InChI |
JOHIXGUTSXXADV-HWKANZROSA-N |
SMILES isomérique |
CCCCCCCC/C=C/C |
SMILES canonique |
CCCCCCCCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


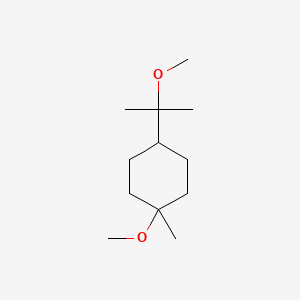
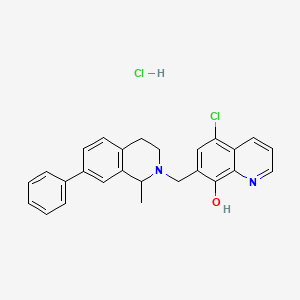
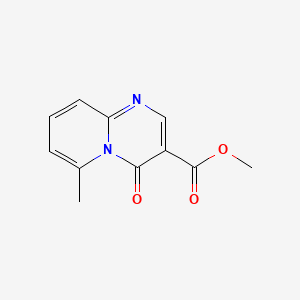
![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
